molecular formula C15H17NO4 B6634645 4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid

4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid

Cat. No. B6634645
M. Wt: 275.30 g/mol
InChI Key: XQDUDLJZPPEBQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid, also known as BHHB, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of bicyclic compounds and has a unique structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid is not fully understood. However, it has been suggested that 4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid exerts its therapeutic effects by modulating the activity of various signaling pathways in the body. 4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. 4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes that play a key role in the inflammatory response. In addition, 4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress.

Advantages and Limitations for Lab Experiments

4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid is also soluble in a variety of solvents, which makes it easy to work with in the lab. However, there are also some limitations to using 4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid in lab experiments. 4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid has a relatively short half-life, which means that it may not be effective for long-term treatments. In addition, 4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid has not been extensively studied for its toxicity and safety profile.

Future Directions

There are several future directions for the study of 4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid. One area of interest is the development of 4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid as a potential therapy for neurodegenerative disorders. 4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid has been shown to have neuroprotective properties, and it may be effective in preventing the loss of neurons in the brain. Another area of interest is the study of 4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid as a potential therapy for cancer. 4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid has been shown to have anti-tumor activity, and it may be effective in preventing the growth and spread of cancer cells. Finally, further studies are needed to determine the safety and toxicity profile of 4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid, which will be important for its potential use in human clinical trials.
Conclusion:
In conclusion, 4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid is a novel compound that has potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anti-tumor activities, and it may be effective in the treatment of neurodegenerative disorders and oxidative stress-related disorders. The synthesis of 4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid is a complex process that requires expertise in organic chemistry. While 4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid has several advantages for use in lab experiments, there are also some limitations to its use. Further studies are needed to determine the safety and toxicity profile of 4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid, as well as its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid involves a multi-step process that starts with the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with bicyclo[3.1.0]hexane-6-amine to form the amide intermediate, which is subsequently hydrolyzed to give the final product, 4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid. The synthesis of 4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anti-tumor activities. 4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, 4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid has been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related disorders.

properties

IUPAC Name

4-(bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-20-12-7-8(5-6-11(12)15(18)19)16-14(17)13-9-3-2-4-10(9)13/h5-7,9-10,13H,2-4H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDUDLJZPPEBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2C3C2CCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.